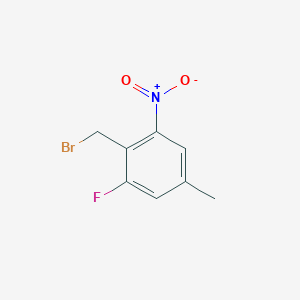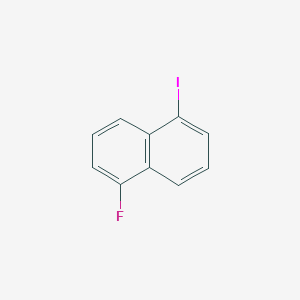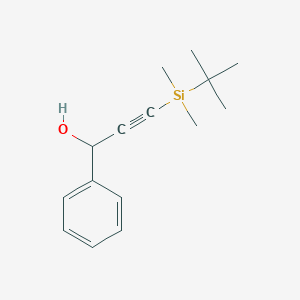
1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol is an organic compound that features a phenyl group, a tert-butyldimethylsilyl (TBS) protecting group, and a propyn-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with tert-butyldimethylsilyl-protected propargyl aldehyde can yield the desired compound . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of efficient and scalable reactions, purification techniques such as distillation or crystallization, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The TBS protecting group can be selectively removed under acidic or basic conditions to yield the free alcohol.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the alkyne to an alkane.
Substitution: Tetrabutylammonium fluoride (TBAF) is commonly used to remove the TBS protecting group.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alkene or alkane.
Substitution: The major product is the free alcohol.
Applications De Recherche Scientifique
1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol largely depends on the specific reactions it undergoes. For instance, in the context of protecting group chemistry, the TBS group protects the hydroxyl functionality from unwanted reactions. The removal of the TBS group involves nucleophilic attack by fluoride ions, leading to the formation of the free alcohol .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-3-(tert-butyldimethylsilyl)-2-propene-1-one
- 1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyne-1-one
Uniqueness
1-Phenyl-3-(tert-butyldimethylsilyl)-2-propyn-1-ol is unique due to its combination of a phenyl group, a TBS protecting group, and a propyn-1-ol moiety. This structure imparts specific reactivity patterns that are useful in organic synthesis, particularly in the context of protecting group strategies and the synthesis of complex molecules.
Propriétés
Numéro CAS |
887588-95-6 |
|---|---|
Formule moléculaire |
C15H22OSi |
Poids moléculaire |
246.42 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]-1-phenylprop-2-yn-1-ol |
InChI |
InChI=1S/C15H22OSi/c1-15(2,3)17(4,5)12-11-14(16)13-9-7-6-8-10-13/h6-10,14,16H,1-5H3 |
Clé InChI |
NQSGEAWXAFOXEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)C#CC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


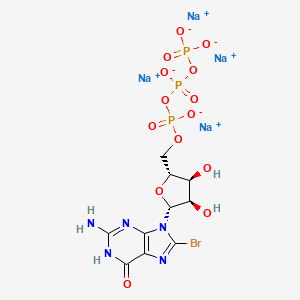
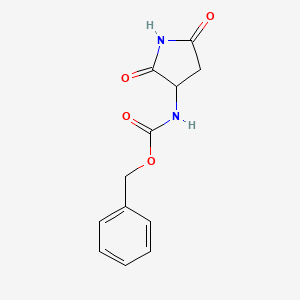

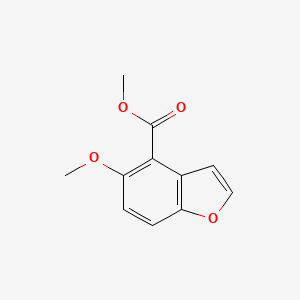
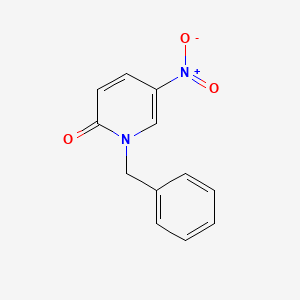

![[(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15204070.png)


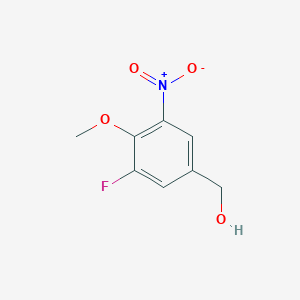
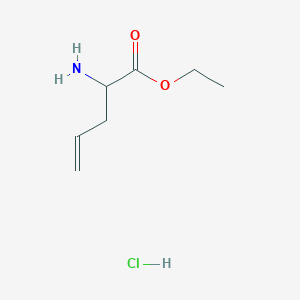
![6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15204087.png)
